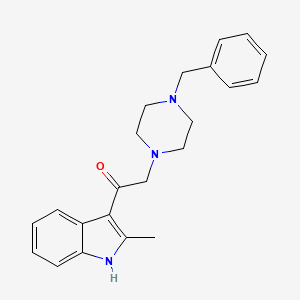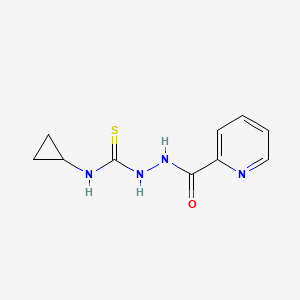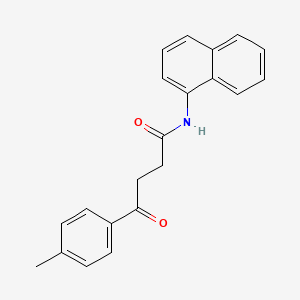
2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. The compound is also known as BZPE and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone is not fully understood. However, studies have shown that the compound acts on various neurotransmitter systems, including the dopaminergic, serotonergic, and adrenergic systems. BZPE has been found to modulate the release and uptake of these neurotransmitters, leading to its anti-inflammatory, analgesic, antipsychotic, and anxiolytic effects.
Biochemical and Physiological Effects
2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone has been found to have various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. BZPE has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde, in animal models of oxidative stress. Additionally, the compound has been found to increase the levels of GABA and dopamine in the brain, leading to its antipsychotic and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone in lab experiments is its potential applications in medicine and pharmacology. The compound has been found to have anti-inflammatory, analgesic, antipsychotic, and anxiolytic effects, making it a potential candidate for the treatment of various diseases and disorders. However, one limitation of using BZPE in lab experiments is its potential toxicity. Studies have shown that the compound can cause liver damage and renal toxicity in animal models. Therefore, caution should be taken when using BZPE in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone. One direction is to explore the compound's potential applications in the treatment of various diseases and disorders, such as pain, inflammation, and mental disorders. Another direction is to investigate the compound's mechanism of action and its effects on different neurotransmitter systems. Additionally, future research could focus on developing safer and more effective analogs of BZPE for use in medicine and pharmacology.
Synthesemethoden
2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone can be synthesized using different methods. One common method involves the reaction of 4-benzylpiperazine with 2-methyl-1H-indole-3-carboxaldehyde in the presence of a reducing agent. The product is then purified using column chromatography. Another method involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with 4-benzylpiperazine in the presence of a coupling agent and a dehydrating agent. The product is then purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone has been the subject of scientific research due to its potential applications in medicine and pharmacology. The compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, BZPE has been shown to have antipsychotic and anxiolytic effects, making it a potential candidate for the treatment of mental disorders.
Eigenschaften
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-17-22(19-9-5-6-10-20(19)23-17)21(26)16-25-13-11-24(12-14-25)15-18-7-3-2-4-8-18/h2-10,23H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSIIDYHRZUOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-benzylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5705992.png)







![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid](/img/structure/B5706043.png)

![3-allyl-2-(isopropylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5706051.png)
![diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)
